5-Methyl-1,2-hexadiene 5-Methyl-1,2-hexadiene
Brand Name: Vulcanchem
CAS No.: 13865-36-6
VCID: VC20997464
InChI: InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3
SMILES: CC(C)CC=C=C
Molecular Formula: C7H12
Molecular Weight: 96.17 g/mol

5-Methyl-1,2-hexadiene

CAS No.: 13865-36-6

Cat. No.: VC20997464

Molecular Formula: C7H12

Molecular Weight: 96.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1,2-hexadiene - 13865-36-6

Specification

CAS No. 13865-36-6
Molecular Formula C7H12
Molecular Weight 96.17 g/mol
Standard InChI InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3
Standard InChI Key NEYLAVKYYZDLIN-UHFFFAOYSA-N
SMILES CC(C)CC=C=C
Canonical SMILES CC(C)CC=C=C

Introduction

Physical and Chemical Properties

5-Methyl-1,2-hexadiene exhibits specific physical and chemical properties that distinguish it from other hydrocarbons. The key properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 5-Methyl-1,2-hexadiene

PropertyValueSource
Molecular FormulaC₇H₁₂
Molecular Weight96.17 g/mol
CAS Registry Number13865-36-6
Physical State (20°C)Liquid
Density0.723 g/mL
Molar Volume133.1 mL/mol
Refractive Index1.428
Molecular Refractive Power34.26 mL/mol
Boiling Point96°C
InChIKeyNEYLAVKYYZDLIN-UHFFFAOYSA-N
SMILES NotationCC(C)CC=C=C

The physical properties of 5-methyl-1,2-hexadiene reflect its molecular structure, with its relatively low density typical of light hydrocarbons. The boiling point of 96°C indicates moderate volatility, consistent with its carbon chain length and degree of unsaturation . The refractive index value of 1.428 aligns with expectations for unsaturated hydrocarbons of similar molecular weight .

Structural Characteristics

5-Methyl-1,2-hexadiene possesses a distinctive molecular structure characterized by several key features:

Allenic System

The compound contains an allenic system with two consecutive double bonds between carbons 1 and 2 (C=C=C). This arrangement creates a linear structure at the allenic carbon atoms, with bond angles of approximately 180°. Unlike conjugated dienes, the π-orbitals in allenes are perpendicular to each other, leading to unique reactivity patterns .

Branched Structure

The methyl branch at position 5 creates a point of chirality when considering the three-dimensional structure. This branching affects the physical properties such as boiling point and density compared to unbranched isomers .

Structural Representation

The structure can be represented using the SMILES notation CC(C)CC=C=C, which indicates the isopropyl-like terminal group attached to the allenic system . The three-dimensional arrangement of atoms contributes to the compound's spectroscopic properties and chemical behavior.

Synthesis Methods

Several methods have been developed for the synthesis of 5-methyl-1,2-hexadiene and related allenic compounds. While the search results don't provide specific synthesis routes for 5-methyl-1,2-hexadiene, we can infer possible methods based on general allene synthesis approaches and data from related compounds:

Base-Induced Elimination

Allenes can be prepared via base-induced elimination reactions of appropriate precursors, such as propargyl halides or vinyl halides. For 5-methyl-1,2-hexadiene, a potential route might involve elimination reactions from suitably substituted precursors containing the isopentyl backbone .

Metal-Catalyzed Rearrangements

Transition metal-catalyzed rearrangements of alkynes represent another important method for allene synthesis. These reactions typically involve copper, palladium, or silver catalysts to facilitate the rearrangement of propargyl derivatives to allenic systems .

Organometallic Approaches

Organometallic reagents, particularly those based on magnesium (Grignard reagents), can be utilized in the synthesis of allenes. The formation of 2-methyl-1,5-hexadiene, a structural isomer of our target compound, during the condensation of allyl chloride and methallyl chloride in the presence of magnesium suggests similar approaches might be viable for 5-methyl-1,2-hexadiene .

Spectral Data and Analytical Methods

Spectroscopic methods are essential for the characterization and identification of 5-methyl-1,2-hexadiene. While complete spectral data for this specific compound is limited in the search results, we can infer key spectral features:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the allenic system. By analogy with related compounds, we would expect:

  • ¹H NMR: Signals for the terminal allenic protons (approximately δ 4.5-5.5 ppm), methine proton of the isopropyl group (δ 1.5-2.0 ppm), methyl groups (δ 0.8-1.0 ppm), and methylene groups (δ 1.2-2.2 ppm).

  • ¹³C NMR: Distinctive signals for the allenic carbons (approximately δ 200-220 ppm for the central carbon and δ 70-100 ppm for the terminal carbons) .

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the allenic C=C=C stretching vibration, typically appearing in the 1950-2000 cm⁻¹ region, which is distinct from typical alkene or alkyne stretching frequencies .

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 96, corresponding to the molecular weight of C₇H₁₂, along with fragmentation patterns characteristic of branched allenic structures .

Comparison with Related Compounds

5-Methyl-1,2-hexadiene belongs to a family of C₇H₁₂ isomers and related compounds. Table 2 compares its properties with those of structural isomers and related compounds:

Table 2: Comparison of 5-Methyl-1,2-hexadiene with Related Compounds

CompoundCAS NumberBoiling Point (°C)Density (g/mL)Refractive IndexKey Structural Feature
5-Methyl-1,2-hexadiene13865-36-6960.7231.4281,2-Allene with 5-methyl branch
5-Methyl-1,3-hexadiene32763-70-5---1,3-Diene with 5-methyl branch
5-Methyl-1,4-hexadiene763-88-2---1,4-Diene with 5-methyl branch
2-Methyl-1,5-hexadiene4049-81-4920.7121.4171,5-Diene with 2-methyl branch
5-Methyl-1-hexyne2203-80-7910.731.41Terminal alkyne with 5-methyl branch

The comparison reveals subtle differences in physical properties among these structural isomers. The position of the unsaturation (allene vs. diene vs. alkyne) and the location of the methyl branch both influence properties such as boiling point, density, and refractive index .

Recent Research Developments

While the search results don't provide specific recent research directly involving 5-methyl-1,2-hexadiene, several developments in related areas are noteworthy:

Synthetic Applications

Recent research has focused on developing new synthetic methodologies for allene-containing compounds. The synthesis of chiral epoxides like (R)-(+)-1,2-epoxy-5-hexene, as described in search result , demonstrates advances in stereoselective synthesis of functionalized hexene derivatives, which may have implications for the synthesis and applications of compounds like 5-methyl-1,2-hexadiene .

Polymerization Studies

Research into the cyclopolymerization of dienes such as 1,5-hexadiene and its derivatives indicates ongoing interest in utilizing these types of unsaturated compounds in polymer chemistry. These studies may provide insights into potential applications of 5-methyl-1,2-hexadiene in polymer synthesis .

Catalytic Transformations

Advances in catalytic methods for the transformation of allenes and dienes continue to expand the synthetic utility of compounds like 5-methyl-1,2-hexadiene. Developments in metal-catalyzed reactions may open new avenues for utilizing this compound in organic synthesis .

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